molecular formula C9H14N2O2 B13163358 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid

1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13163358
M. Wt: 182.22 g/mol
InChI Key: MBJWBZBJUQQSPX-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbutan-2-yl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3 of the pyrazole ring.

Preparation Methods

The synthesis of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3-methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Methylbutan-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)7(3)11-5-4-8(10-11)9(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

MBJWBZBJUQQSPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=CC(=N1)C(=O)O

Origin of Product

United States

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